molecular formula C13H11Cl2NS B3038049 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline CAS No. 712297-76-2

4-[(2,4-Dichlorobenzyl)sulfanyl]aniline

Cat. No. B3038049
CAS RN: 712297-76-2
M. Wt: 284.2 g/mol
InChI Key: IJVKDFLSUZEFEU-UHFFFAOYSA-N
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Description

“4-[(2,4-Dichlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H11Cl2NS . It has an average mass of 284.204 Da and a monoisotopic mass of 282.998932 Da . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-[(2,4-Dichlorobenzyl)sulfanyl]aniline” consists of a benzene ring substituted with an amine group (NH2) at the 4th position and a sulfanyl group (SH) attached to a 2,4-dichlorobenzyl group .

Scientific Research Applications

Ligand Properties and Molecular Structure

The compound N,N'-Bis(4-chlorobenzylidene)-disulfanediylbis(2-aniline) is closely related to 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline. In this molecule, two 2-(4-chlorobenzylideneamino)phenyl sulfide moieties, which can act as tridentate ligands, are joined through their S atoms, demonstrating potential in molecular architecture and ligand development (İde, Öztaş, Ancın, & Tüzün, 1997).

Electro-Emissive Device Applications

Haloaniline binary copolymer films, including aniline and haloanilines as monomers, have been developed for electro-emissive devices (EEDs). These films exhibit varying electropolymerization behaviors, surface micromorphologies, and infrared emissivity regulation abilities, indicating the potential use of 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline in EEDs (Wang et al., 2020).

Biaryl Synthesis via Sigmatropic Rearrangement

An innovative method for constructing biaryls involves aryl sulfoxides undergoing dehydrogenative coupling with anilines. This process provides 2-amino-2'-sulfanyl- and/or 4-amino-4'-sulfanylbiphenyls through a sigmatropic rearrangement, which could include derivatives of 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline (Yanagi, Nogi, & Yorimitsu, 2020).

Corrosion Inhibition in Metal Surfaces

A compound related to 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, specifically N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has shown effectiveness as a corrosion inhibitor on metal surfaces in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVKDFLSUZEFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dichlorobenzyl)sulfanyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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